1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Overview
Description
1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxy-4-azaindole.
Sulfonylation: The 5-methoxy-4-azaindole is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The phenylsulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction and conditions. For example, halogenation yields halogenated derivatives, while nucleophilic substitution can produce various substituted indoles .
Scientific Research Applications
1-(Phenylsulfonyl)-5-methoxy-4-azaindole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex molecules and natural products.
Biological Studies: It is employed in studying biological pathways and molecular interactions due to its structural similarity to bioactive indoles.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biological pathways, including signal transduction and gene expression, leading to its therapeutic effects .
Comparison with Similar Compounds
1-(Phenylsulfonyl)indole: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxyindole: Does not have the phenylsulfonyl group, affecting its reactivity and biological activity.
1-(Phenylsulfonyl)-3-acetylindole: Contains an acetyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is unique due to the presence of both the phenylsulfonyl and methoxy groups, which confer distinct reactivity and biological activity. This combination allows for a broader range of applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGCFODVQKTQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458849 | |
Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372077-49-1 | |
Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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